molecular formula C9H6ClNO B595342 3-Chloroisoquinolin-4-OL CAS No. 101774-33-8

3-Chloroisoquinolin-4-OL

Cat. No.: B595342
CAS No.: 101774-33-8
M. Wt: 179.603
InChI Key: HLMAYSDUIAOBQE-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-4-OL is a chemical compound belonging to the class of isoquinoline derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C9H6ClNO, and it has a molecular weight of 179.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinolin-4-OL typically involves the chlorination of isoquinolin-4-OL. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors ensure consistent reaction conditions and high yields. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoquinolin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Various isoquinoline derivatives.

    Substitution: Substituted isoquinolines with different functional groups.

Scientific Research Applications

3-Chloroisoquinolin-4-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloroisoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxyisoquinoline
  • 7-Chloroquinoline derivatives
  • Isoquinoline derivatives

Comparison: 3-Chloroisoquinolin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoquinoline derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloroisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-8(12)7-4-2-1-3-6(7)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMAYSDUIAOBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697447
Record name 3-Chloroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101774-33-8
Record name 3-Chloroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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